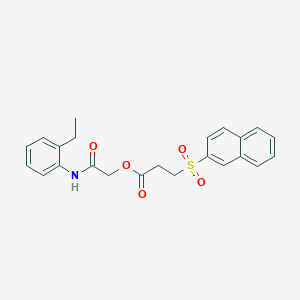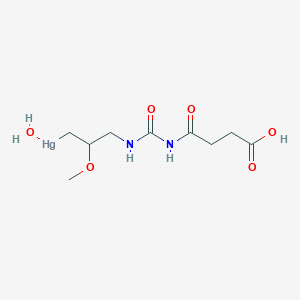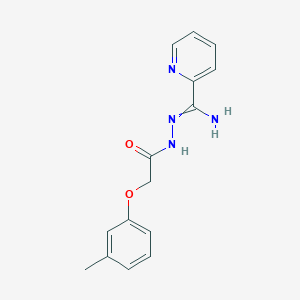![molecular formula C25H23N3O5 B229501 2-(biphenyl-4-yloxy)-1-{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}ethanone](/img/structure/B229501.png)
2-(biphenyl-4-yloxy)-1-{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(4-nitrobenzoyl)piperazine is a complex organic compound with a unique structure that combines a biphenyl group, an acetyl group, and a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(4-nitrobenzoyl)piperazine typically involves multiple steps, starting with the preparation of the biphenyl and piperazine intermediates. The biphenyl group can be synthesized through a Suzuki coupling reaction, while the piperazine ring is often prepared via cyclization reactions. The final step involves the acylation of the piperazine ring with the biphenyl and nitrobenzoyl groups under controlled conditions, such as using anhydrous solvents and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(4-nitrobenzoyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The biphenyl group can be oxidized to form quinones.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, oxidizing agents like potassium permanganate for oxidation reactions, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the biphenyl group produces quinones.
Aplicaciones Científicas De Investigación
1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(4-nitrobenzoyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(4-nitrobenzoyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The biphenyl group may facilitate binding to hydrophobic pockets, while the nitrobenzoyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other biphenyl derivatives and piperazine-based molecules. Examples include:
- 1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(4-aminobenzoyl)piperazine
- 1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(4-methylbenzoyl)piperazine
Uniqueness
1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(4-nitrobenzoyl)piperazine is unique due to the presence of both the biphenyl and nitrobenzoyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C25H23N3O5 |
|---|---|
Peso molecular |
445.5 g/mol |
Nombre IUPAC |
1-[4-(4-nitrobenzoyl)piperazin-1-yl]-2-(4-phenylphenoxy)ethanone |
InChI |
InChI=1S/C25H23N3O5/c29-24(18-33-23-12-8-20(9-13-23)19-4-2-1-3-5-19)26-14-16-27(17-15-26)25(30)21-6-10-22(11-7-21)28(31)32/h1-13H,14-18H2 |
Clave InChI |
CYLDUBJISWWHOG-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canónico |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-METHOXYPHENOXY)-1-[4-(4-NITROBENZYL)PIPERAZINO]-1-ETHANONE](/img/structure/B229420.png)
![N-BENZYL-N-METHYL-N-[1-(2-NITROBENZYL)-4-PIPERIDYL]AMINE](/img/structure/B229424.png)
![1-(2-Fluorophenyl)-4-[1-(4-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B229427.png)
![1-Ethyl-4-[1-(3-nitrobenzyl)piperidin-4-yl]piperazine](/img/structure/B229430.png)
![1-Benzyl-4-[1-(3-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B229433.png)
![4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229434.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229436.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229439.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229440.png)
![5-(2-furyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229441.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 1-[(diphenylacetyl)amino]-5-oxopyrrolidine-3-carboxylate](/img/structure/B229442.png)



